molecular formula C8H10N2 B3041693 2-Cyclopropylpyridin-4-amine CAS No. 340006-71-5

2-Cyclopropylpyridin-4-amine

Cat. No.: B3041693
CAS No.: 340006-71-5
M. Wt: 134.18 g/mol
InChI Key: POBRHBKAXUQOGD-UHFFFAOYSA-N
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Description

2-Cyclopropylpyridin-4-amine is an organic compound with the molecular formula C8H10N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the second carbon and an amine group at the fourth position of the pyridine ring

Scientific Research Applications

2-Cyclopropylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyridin-4-amine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method includes the reaction of 2-cyclopropylpyridine with ammonia or an amine source under suitable conditions to introduce the amine group at the fourth position. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropylation reactions followed by purification steps such as crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2-Cyclopropylpyridin-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Cyclopropylpyridine
  • 4-Aminopyridine
  • Cyclopropylamine

Comparison: 2-Cyclopropylpyridin-4-amine is unique due to the presence of both the cyclopropyl and amine groups on the pyridine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, 2-Cyclopropylpyridine lacks the amine group, while 4-Aminopyridine does not have the cyclopropyl group. Cyclopropylamine, on the other hand, does not possess the pyridine ring structure.

Properties

IUPAC Name

2-cyclopropylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBRHBKAXUQOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308773
Record name 2-Cyclopropyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340006-71-5
Record name 2-Cyclopropyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340006-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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